molecular formula C16H18N4O3S B2805132 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione CAS No. 868213-89-2

7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione

Cat. No.: B2805132
CAS No.: 868213-89-2
M. Wt: 346.41
InChI Key: NNNCDVUZNKCXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a methylphenylsulfanyl group attached to a purine core. The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors One common synthetic route involves the alkylation of a purine derivative with 2-methoxyethyl bromide under basic conditions to introduce the methoxyethyl group

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylphenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxyethyl group or to reduce the purine core.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies of enzyme inhibition and as a probe for studying purine metabolism.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural purine substrates, allowing the compound to bind to purine-binding sites on enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The methoxyethyl and methylphenylsulfanyl groups can modulate the compound’s binding affinity and specificity, enhancing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Methoxyethyl)-3-methyl-8-phenylsulfanylpurine-2,6-dione: Similar structure but lacks the methyl group on the phenyl ring.

    7-(2-Methoxyethyl)-3-methyl-8-(4-chlorophenyl)sulfanylpurine-2,6-dione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.

    7-(2-Methoxyethyl)-3-methyl-8-(4-methoxyphenyl)sulfanylpurine-2,6-dione: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

The uniqueness of 7-(2-Methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, while the methylphenylsulfanyl group provides unique electronic and steric effects that can influence its binding interactions with molecular targets.

Properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-10-4-6-11(7-5-10)24-16-17-13-12(20(16)8-9-23-3)14(21)18-15(22)19(13)2/h4-7H,8-9H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNCDVUZNKCXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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